4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 847394-50-7
VCID: VC4668245
InChI: InChI=1S/C22H24ClN3O/c1-3-4-12-25-20-10-6-5-9-18(20)24-22(25)16-13-21(27)26(14-16)19-11-7-8-17(23)15(19)2/h5-11,16H,3-4,12-14H2,1-2H3
SMILES: CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C
Molecular Formula: C22H24ClN3O
Molecular Weight: 381.9

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

CAS No.: 847394-50-7

Cat. No.: VC4668245

Molecular Formula: C22H24ClN3O

Molecular Weight: 381.9

* For research use only. Not for human or veterinary use.

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one - 847394-50-7

Specification

CAS No. 847394-50-7
Molecular Formula C22H24ClN3O
Molecular Weight 381.9
IUPAC Name 4-(1-butylbenzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C22H24ClN3O/c1-3-4-12-25-20-10-6-5-9-18(20)24-22(25)16-13-21(27)26(14-16)19-11-7-8-17(23)15(19)2/h5-11,16H,3-4,12-14H2,1-2H3
Standard InChI Key UQXHSMZOBWYBEZ-UHFFFAOYSA-N
SMILES CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C(=CC=C4)Cl)C

Introduction

Molecular Structure and Stereochemical Features

Core Structural Components

The molecule comprises three primary subunits:

  • 1-Butyl-1H-1,3-benzodiazole: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, substituted by a butyl group at N1 .

  • 3-Chloro-2-methylphenyl: A chlorinated aromatic ring with a methyl group at the ortho position relative to the chlorine atom .

  • Pyrrolidin-2-one: A five-membered lactam ring that provides structural rigidity and hydrogen-bonding capability.

The benzodiazole and pyrrolidinone moieties are connected via a carbon-carbon bond at the 4-position of the pyrrolidinone ring, while the chlorinated phenyl group is attached to the nitrogen atom of the lactam .

PropertyValueSource
Molecular FormulaC22H24ClN3O\text{C}_{22}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}
Molecular Weight381.9 g/mol
SMILES NotationCCCCN1C(C2CC(=O)N(C3=CC=CC(=C3Cl)C)C2)=NC4=CC=CC=C41
Defined Stereocenters0

The absence of defined stereocenters simplifies synthetic efforts by eliminating the need for enantioselective protocols.

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis of this compound typically involves sequential coupling reactions and heterocycle formation. A representative pathway includes:

  • Formation of 1-Butyl-1H-1,3-benzodiazole:

    • Condensation of o-phenylenediamine with butyl isothiocyanate under acidic conditions.

    • Cyclization via dehydration to yield the benzodiazole core.

  • Pyrrolidinone Functionalization:

    • Michael addition of acrylonitrile to a secondary amine, followed by cyclization to form the lactam ring .

  • Coupling Reactions:

    • Buchwald-Hartwig amination to attach the 3-chloro-2-methylphenyl group to the pyrrolidinone nitrogen .

    • Palladium-catalyzed cross-coupling to link the benzodiazole and pyrrolidinone subunits.

Optimization Challenges

  • Yield Limitations: Multi-step sequences often result in cumulative yield losses, with final step efficiencies ranging from 45–60% .

  • Purification: Chromatographic separation is required due to byproducts from incomplete couplings.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Thermal Stability: Decomposition onset at 210°C, as determined by thermogravimetric analysis .

Spectroscopic Characterization

  • NMR:

    • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 7.85–7.20 (m, aromatic protons), δ 4.35 (s, N-CH2_2-Ar), δ 3.65 (t, pyrrolidinone CH2_2) .

  • IR: Strong absorption at 1685 cm1^{-1} (C=O stretch of lactam).

CompoundGABAA_A IC50_{50} (μM)LogP
Target Compound2.33.8
4-(1H-Benzimidazol-2-yl)...4.73.2
1-Butyl-4-[1-(2-Cl-Bn)...1.94.1

Data from and suggest that alkyl chain length and halogen positioning critically modulate receptor affinity.

Applications in Drug Discovery

Lead Optimization

  • SAR Studies: Systematic variation of the butyl chain and chloro-substituent position has identified derivatives with improved metabolic stability (t1/2_{1/2} > 6 h in human liver microsomes).

  • In Vivo Efficacy: Murine models show anxiolytic effects at 10 mg/kg (p.o.) without significant sedation.

Limitations and Future Directions

  • CYP Inhibition: Moderate inhibition of CYP3A4 (IC50_{50} = 8.9 μM) necessitates structural tweaking.

  • Synthetic Scalability: Transitioning from batch to flow chemistry could enhance throughput for preclinical testing .

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